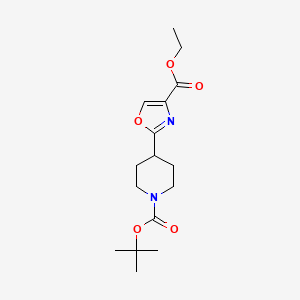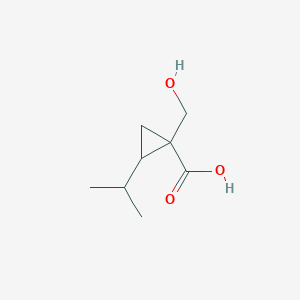
2-chloro-6-(methylsulfonyl)Quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-6-(methylsulfonyl)Quinoxaline is a nitrogen-containing heterocyclic compound. Quinoxalines are known for their diverse pharmacological activities and are used in various pharmaceutical and industrial applications . This compound, in particular, has shown potential in several scientific research areas due to its unique chemical structure and properties.
Métodos De Preparación
The synthesis of 2-chloro-6-(methylsulfonyl)Quinoxaline typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds, followed by chlorination and sulfonation reactions . The reaction conditions often include the use of solvents like tetrahydrofuran and reagents such as phosphoryl chloride for chlorination . Industrial production methods may involve similar synthetic routes but optimized for large-scale production to ensure high yield and purity.
Análisis De Reacciones Químicas
2-chloro-6-(methylsulfonyl)Quinoxaline undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while substitution reactions can produce various quinoxaline derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 2-chloro-6-(methylsulfonyl)Quinoxaline involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce ultrastructural alterations in Trypanosoma cruzi, leading to autophagic-like cell death . The compound affects the Golgi complex and endoplasmic reticulum, causing disorganization and vesicular body formation .
Comparación Con Compuestos Similares
Similar compounds to 2-chloro-6-(methylsulfonyl)Quinoxaline include:
- 3-chloro-7-methoxy-2-(methylsulfonyl)quinoxaline
- 2,7-dichloro-3-(methylsulfonyl)quinoxaline
- 6-bromo-3-chloro-2-(methylsulfonyl)quinoxaline
Compared to these compounds, this compound is unique due to its specific substitution pattern, which influences its reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and applications.
Propiedades
Fórmula molecular |
C9H7ClN2O2S |
|---|---|
Peso molecular |
242.68 g/mol |
Nombre IUPAC |
2-chloro-6-methylsulfonylquinoxaline |
InChI |
InChI=1S/C9H7ClN2O2S/c1-15(13,14)6-2-3-7-8(4-6)11-5-9(10)12-7/h2-5H,1H3 |
Clave InChI |
WBDKOFOSTIEJER-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=CC2=NC=C(N=C2C=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-8-fluoroimidazo[1,5-a]quinoxaline](/img/structure/B12974418.png)
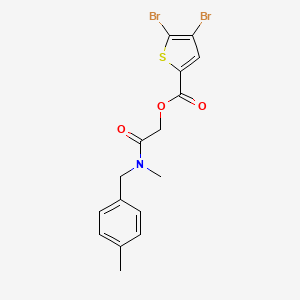
![1-Thia-6-azaspiro[3.4]octane 1,1-dioxide](/img/structure/B12974429.png)
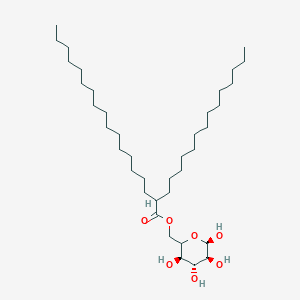
![Benzo[g]cinnoline](/img/structure/B12974435.png)
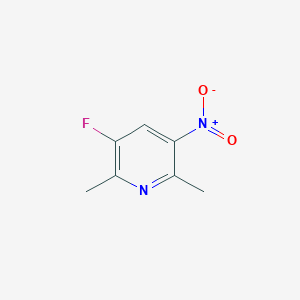
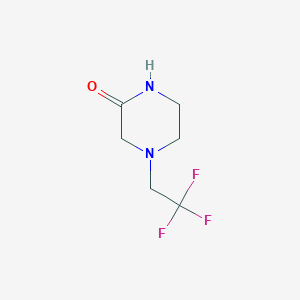
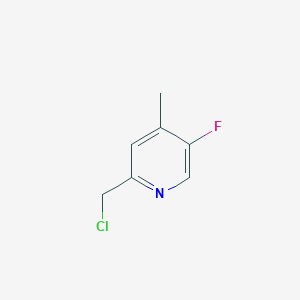
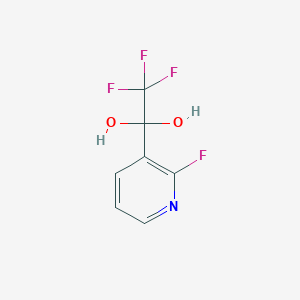
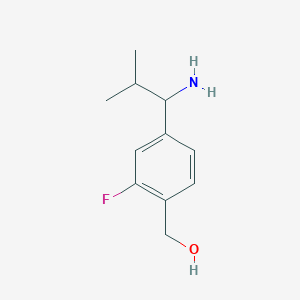
![Ethyl 7-hydroxy-3-oxa-9-azatricyclo[3.3.1.02,4]nonane-9-carboxylate](/img/structure/B12974481.png)
